Methyl 3-methyl-4-oxotetrahydrofuran-3-carboxylate
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Overview
Description
Methyl 3-methyl-4-oxotetrahydrofuran-3-carboxylate: is an organic compound with the molecular formula C7H10O4. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. This compound is characterized by the presence of a methyl group at the third position, a keto group at the fourth position, and a carboxylate ester group at the third position of the tetrahydrofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: One common method for synthesizing methyl 3-methyl-4-oxotetrahydrofuran-3-carboxylate involves the esterification of 3-methyl-4-oxotetrahydrofuran-3-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Cyclization: Another method involves the cyclization of 3-methyl-4-oxobutanoic acid with methanol in the presence of a dehydrating agent such as phosphorus pentoxide. This reaction forms the tetrahydrofuran ring and the ester group simultaneously.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-methyl-4-oxotetrahydrofuran-3-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, amines in the presence of a catalyst.
Major Products Formed:
Oxidation: 3-methyl-4-oxotetrahydrofuran-3-carboxylic acid, 3-methyl-4-hydroxybutanoic acid.
Reduction: 3-methyl-4-hydroxytetrahydrofuran, 3-methylbutane.
Substitution: 3-methyl-4-alkoxytetrahydrofuran, 3-methyl-4-aminotetrahydrofuran.
Scientific Research Applications
Chemistry: Methyl 3-methyl-4-oxotetrahydrofuran-3-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: In biological research, this compound is used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis and oxidation. It serves as a model substrate for investigating the mechanisms of these reactions.
Medicine: this compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting metabolic disorders and inflammatory diseases. Its ability to undergo various chemical transformations makes it a versatile scaffold for drug design.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including flavors and fragrances. Its reactivity and stability make it suitable for incorporation into complex chemical formulations.
Mechanism of Action
The mechanism of action of methyl 3-methyl-4-oxotetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in further biochemical reactions. The keto group can undergo reduction or oxidation, altering the compound’s reactivity and interaction with biological molecules. These transformations enable the compound to modulate various biochemical pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
Methyl 4-oxotetrahydrofuran-3-carboxylate: This compound lacks the methyl group at the third position, resulting in different chemical and biological properties.
Ethyl 3-methyl-4-oxotetrahydrofuran-3-carboxylate: The ethyl ester variant exhibits similar reactivity but may have different solubility and stability characteristics.
Methyl 3-methyl-4-hydroxytetrahydrofuran-3-carboxylate:
Uniqueness: Methyl 3-methyl-4-oxotetrahydrofuran-3-carboxylate is unique due to the presence of both a methyl group and a keto group on the tetrahydrofuran ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Biological Activity
Methyl 3-methyl-4-oxotetrahydrofuran-3-carboxylate, a compound with the molecular formula C₆H₈O₄, has garnered attention in various fields of research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a tetrahydrofuran ring containing a ketone group at the 4-position and a carboxylate group at the 3-position. This structural arrangement contributes to its reactivity and versatility in chemical transformations.
Property | Details |
---|---|
Molecular Formula | C₆H₈O₄ |
Molecular Weight | 144.13 g/mol |
Solubility | Soluble in polar solvents |
Functional Groups | Ketone, Carboxylate |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and metabolic pathways. It acts as a substrate for various enzymes, leading to the formation of biologically active intermediates. For instance, it has been shown to participate in enzyme-catalyzed reactions that are crucial for metabolic processes.
Biological Activities
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition of growth, particularly in Gram-positive bacteria.
- Anticancer Potential : Similar compounds within the tetrahydrofuran family have demonstrated anticancer properties by inhibiting fatty acid synthase (FASN). Research suggests that modifications to the structure can enhance its efficacy against cancer cell lines by disrupting lipid metabolism pathways crucial for cancer cell survival .
- Enzyme Inhibition : The compound has been explored as an inhibitor of key metabolic enzymes involved in fatty acid synthesis. For example, studies on related compounds have shown that they can impair mitochondrial function by inhibiting enzymes like human mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS), which is vital for mitochondrial fatty acid synthesis .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against common pathogens. The results indicated a notable reduction in bacterial viability at concentrations as low as 100 µg/mL.
Case Study 2: Anticancer Activity
Research conducted on structurally similar compounds revealed that this compound could potentially inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro assays demonstrated a dose-dependent decrease in cell viability in breast cancer cell lines.
Properties
Molecular Formula |
C7H10O4 |
---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
methyl 3-methyl-4-oxooxolane-3-carboxylate |
InChI |
InChI=1S/C7H10O4/c1-7(6(9)10-2)4-11-3-5(7)8/h3-4H2,1-2H3 |
InChI Key |
WETJZORJCHERET-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCC1=O)C(=O)OC |
Origin of Product |
United States |
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